4-bromo-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide
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Overview
Description
4-bromo-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a bromine atom, a fluorophenyl group, and an imidazo[1,2-a]pyridine moiety, making it a unique and potentially valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide typically involves multistep reactions. One common method includes the condensation of 2-aminopyridine with arylglyoxals, followed by the introduction of a bromine atom and a fluorophenyl group. The reaction conditions often require the use of solvents like dimethylformamide and catalysts such as palladium on carbon. The final step involves the formation of the benzamide group through an amidation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
4-bromo-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential use in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, making it effective against certain pathogens and cancer cells. The pathways involved may include the inhibition of DNA synthesis and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These include compounds like zolpidem and alpidem, which are used as hypnotic agents.
Benzamide derivatives: Compounds such as metoclopramide and sulpiride, which are used as antiemetic and antipsychotic agents.
Uniqueness
4-bromo-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for drug development and other scientific research applications .
Properties
Molecular Formula |
C20H13BrFN3O |
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Molecular Weight |
410.2 g/mol |
IUPAC Name |
4-bromo-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide |
InChI |
InChI=1S/C20H13BrFN3O/c21-15-8-4-14(5-9-15)20(26)24-19-18(13-6-10-16(22)11-7-13)23-17-3-1-2-12-25(17)19/h1-12H,(H,24,26) |
InChI Key |
NSCFEVGALQFWOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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